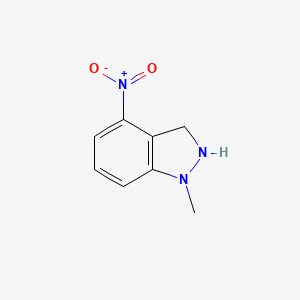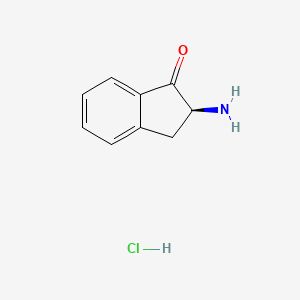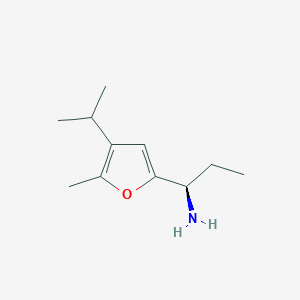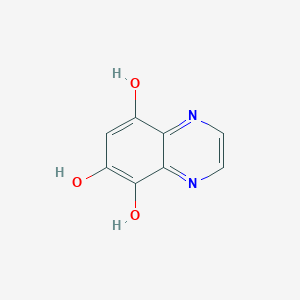
2-Ethoxy-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound consists of a naphthyridine core with an ethoxy group attached at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1,5-naphthyridine typically involves the reaction of 2,3-dibromo-1,5-naphthyridine with sodium ethoxide. This reaction leads to the formation of 3-bromo-2-ethoxy-1,5-naphthyridine, which can then be further aminated to yield 3- and 4-amino-2-ethoxy-1,5-naphthyridine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxy-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: Reaction with potassium amide in liquid ammonia leads to the formation of amino derivatives.
Oxidation and Reduction: The compound can be oxidized using potassium permanganate to form corresponding amino-naphthyridines.
Common Reagents and Conditions:
Potassium Amide (KNH2) in Liquid Ammonia: Used for amination reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products:
Amino Derivatives: Formed through substitution reactions.
Oxidized Products: Formed through oxidation reactions.
Applications De Recherche Scientifique
2-Ethoxy-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds.
Coordination Chemistry: Acts as a ligand in the formation of metal complexes, which are studied for their catalytic and biological properties.
Material Science: Used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-1,5-naphthyridine is primarily related to its ability to act as a ligand and form complexes with metal ions. These complexes can interact with various biological targets, leading to diverse biological activities. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparaison Avec Des Composés Similaires
1,5-Naphthyridine: The parent compound without the ethoxy group.
2,6-Naphthyridine: Another isomer with different substitution patterns.
Fused 1,5-Naphthyridines: Compounds with additional fused rings, exhibiting unique properties.
Uniqueness: 2-Ethoxy-1,5-naphthyridine is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This modification can enhance its solubility and alter its biological activity compared to other naphthyridine derivatives .
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
2-ethoxy-1,5-naphthyridine |
InChI |
InChI=1S/C10H10N2O/c1-2-13-10-6-5-8-9(12-10)4-3-7-11-8/h3-7H,2H2,1H3 |
Clé InChI |
AINPGJYJHQXION-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=C(C=C1)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B11911510.png)




![5,10-Dihydropyrazino[2,3-b]quinoxaline](/img/structure/B11911532.png)



![4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11911568.png)



